Chemical properties of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
Chemical properties of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a highly functionalized indole derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical characteristics, reactivity, and its significant potential as a versatile scaffold in the development of novel therapeutic agents and advanced materials.
Introduction: A Scaffold of Strategic Importance
Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a synthetic heterocyclic compound built upon the privileged indole core, a structure prevalent in a vast number of pharmaceuticals and biologically active natural products. The strategic placement of three key functional groups—an ethyl ester at C2, a formyl group at C3, and a nitro group at C7—imbues this molecule with a unique and highly tunable chemical reactivity profile.
The electron-withdrawing nature of the nitro and ester groups significantly modulates the electron density of the indole ring system, while the aldehyde functionality serves as a critical handle for a wide array of subsequent chemical transformations. Consequently, this compound is not typically an end-product but rather a high-value intermediate for constructing more complex molecular architectures. Its derivatives are explored in medicinal chemistry for developing new therapeutic agents and in materials science for creating novel organic electronics and fluorescent probes.[1][2]
Synthesis and Mechanistic Insight
The most logical and efficient synthesis of the title compound involves the formylation of a pre-functionalized indole precursor, Ethyl 7-nitro-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto the electron-rich C3 position of the indole nucleus.[3]
Synthetic Pathway: Vilsmeier-Haack Formylation
The reaction proceeds by first activating N,N-dimethylformamide (DMF) with a halogenating agent, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent (a chloroiminium salt).[3][4] This reagent is then attacked by the nucleophilic C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Vilsmeier-Haack reaction workflow for indole formylation.
Experimental Protocol: Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
Causality: This protocol is designed for maximal control and yield. The initial cooling is critical to manage the exothermic formation of the Vilsmeier reagent, preventing degradation. The dropwise addition of the indole substrate maintains a low concentration to avoid side reactions. The final hydrolysis with a basic solution neutralizes the acidic reaction mixture and facilitates the conversion of the iminium salt to the aldehyde.
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Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes until a pale-yellow salt precipitates.
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Substrate Addition: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Hydrolysis and Workup: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice. Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 9-10) to hydrolyze the intermediate.
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Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
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Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system, such as ethanol/water, to obtain the pure Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₀N₂O₅ | Calculated |
| Molecular Weight | 262.22 g/mol | Calculated |
| Appearance | Expected to be a yellow or off-white solid | Analogy |
| Solubility | Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol; Insoluble in Water | Analogy |
| Melting Point | >200 °C (Predicted) | Analogy |
Predicted Spectroscopic Data
The presence of multiple electron-withdrawing groups results in a downfield shift for most proton and carbon signals compared to an unsubstituted indole.
| Spectroscopy | Expected Features |
| ¹H NMR (DMSO-d₆) | δ 12.5-13.0 (s, 1H, NH); δ 10.2 (s, 1H, CHO); δ 8.0-8.5 (m, 3H, Ar-H); δ 4.4 (q, 2H, OCH₂CH₃); δ 1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 188-190 (CHO); δ 160-162 (C=O, ester); δ 115-140 (Ar-C); δ 62 (OCH₂); δ 14 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch); ~1720 (C=O stretch, ester); ~1670 (C=O stretch, aldehyde); ~1520 & ~1340 (N-O asymmetric & symmetric stretch) |
| Mass Spec (EI) | m/z (%) : 262 ([M]⁺), 217 ([M-OEt]⁺), 189 ([M-CO₂Et]⁺) |
Chemical Reactivity and Synthetic Utility
The title compound is a versatile platform for synthetic diversification, with each functional group offering a distinct avenue for reaction.
Caption: Key synthetic transformations of the title compound.
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Reactions at the Formyl Group: The aldehyde is a prime site for C-C bond formation. It readily undergoes Knoevenagel condensations with active methylene compounds (like malononitrile or rhodanine) and Wittig reactions to yield vinyl-indoles.[5] These reactions are fundamental for building complex side chains and constructing larger heterocyclic systems, such as aplysinopsin analogues.[5]
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Reactions at the Nitro Group: The aromatic nitro group is readily reduced to a primary amine (7-aminoindole derivative) using standard conditions like SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. This transformation is pivotal as the resulting aniline functionality opens up a new set of reactions: diazotization, amide coupling, and sulfonamide formation, dramatically expanding the synthetic possibilities.
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Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid. This acid can then participate in amide bond formation or serve as a directing group. Alternatively, treatment with hydrazine hydrate converts the ester into a carbohydrazide, a key intermediate for synthesizing various heterocycles like pyrazoles, oxadiazoles, and triazines.[7][8]
Applications in Research and Drug Development
The true value of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate lies in its role as a molecular scaffold for generating libraries of diverse compounds for biological screening.
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Medicinal Chemistry: The 7-nitroindole core is a recognized pharmacophore. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes.[9] The title compound provides a direct route to analogues of these inhibitors. The reduction of the nitro group to an amine allows for the introduction of pharmacophoric elements that can interact with specific biological targets.
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Probe Development and Materials Science: 7-Nitroindole itself is used in the development of fluorescent probes for imaging biological processes.[1] The extended conjugation and functional handles of the title compound make it an attractive starting point for creating more sophisticated molecular sensors and organic electronic materials.[1]
Conclusion
Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a synthetically powerful and strategically important intermediate. Its well-defined reactivity, stemming from three distinct and orthogonally addressable functional groups, provides chemists with a robust platform for molecular innovation. From constructing complex drug candidates targeting metabolic diseases to designing novel materials with unique photophysical properties, this compound represents a cornerstone building block for advancing multiple fields of chemical and biological research.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21–33.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...).
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- PubChem. (n.d.). ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate.
- ResearchGate. (n.d.). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- Chem-Impex. (n.d.). 7-Nitroindole.
- Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419.
- ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
- ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society.
- PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- MySkinRecipes. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate.
- Google Patents. (n.d.). JP2001019671A - Method for producing 7-nitroindoles.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
- PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 7-nitro-1H-indole-2-carboxylate [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Figure 1: Vilsmeier-Haack formylation of Ethyl 7-nitro-1H-indole-2-carboxylate.